
Trimethoprim-d3
Vue d'ensemble
Description
Le Trimethoprim-d3 est une forme deutérée du triméthoprime, un antibiotique principalement utilisé pour traiter les infections bactériennes. Les atomes de deutérium dans le this compound remplacent trois atomes d’hydrogène, ce qui le rend utile comme standard interne en spectrométrie de masse pour la quantification du triméthoprime . Le triméthoprime lui-même est un agent antibactérien antifolate qui inhibe la dihydrofolate réductase bactérienne, une enzyme essentielle à la synthèse de l’acide tétrahydrofolique, nécessaire à la synthèse de l’ADN bactérien .
Applications De Recherche Scientifique
Microbiological Research
Antimicrobial Activity
Trimethoprim-d3 retains the antimicrobial properties of its non-deuterated counterpart. It is particularly effective against gram-positive and gram-negative bacteria by inhibiting the enzyme dihydrofolate reductase, which is crucial for bacterial folate synthesis. Recent studies have shown that this compound can be used to investigate the mechanisms of resistance in multidrug-resistant bacterial strains. For example, it has been employed in combination therapies to enhance the efficacy of other antibiotics like colistin against resistant strains of Escherichia coli and Pseudomonas aeruginosa .
Case Study: Synergistic Effects
In a study examining the synergistic effects of this compound with colistin, researchers observed that this combination significantly inhibited bacterial growth compared to each antibiotic used alone. This highlights the potential for this compound in developing combination therapies for treating infections caused by multidrug-resistant organisms .
Pharmacokinetics and Drug Metabolism
Deuteration Benefits
The deuteration of trimethoprim enhances its stability and alters its metabolic profile, making this compound a valuable tool for pharmacokinetic studies. The incorporation of deuterium can slow down metabolic processes, allowing for more extended observation periods in vivo. This property is particularly useful in studying drug absorption, distribution, metabolism, and excretion (ADME) .
Research Findings
Studies utilizing this compound have demonstrated its utility in understanding the metabolic pathways of trimethoprim itself. By tracking the deuterated compound, researchers can gain insights into how modifications to chemical structures influence drug metabolism and efficacy .
Therapeutic Applications
Potential in Cancer Research
this compound has been explored for its potential applications in cancer therapy through the development of PROTACs (Proteolysis Targeting Chimeras). These molecules leverage the binding affinity of trimethoprim to dihydrofolate reductase to selectively degrade target proteins involved in cancer progression. In preclinical models, trimethoprim-based PROTACs have shown promise in regulating protein levels associated with tumor growth .
Case Study: Ovarian Cancer Models
In a rodent model of metastatic ovarian cancer, this compound was part of a system designed for reversible protein regulation. The results indicated that this approach could effectively target and degrade specific proteins involved in cancer cell survival, showcasing the compound's potential as a therapeutic agent beyond its traditional use as an antibiotic .
Summary Table of Applications
Mécanisme D'action
Le Trimethoprim-d3 exerce ses effets en inhibant la dihydrofolate réductase bactérienne (DHFR), une enzyme impliquée dans la synthèse de l’acide tétrahydrofolique. Cette inhibition empêche la formation de l’ADN bactérien, entraînant la mort des cellules bactériennes . La cible moléculaire est l’enzyme DHFR, et la voie implique la perturbation du métabolisme des folates, qui est crucial pour la survie des bactéries .
Analyse Biochimique
Biochemical Properties
Trimethoprim-d3, like its parent compound Trimethoprim, interacts with the enzyme dihydrofolate reductase (DHFR). By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, an essential precursor in the synthesis of purines, amino acids, and thymidylic acid . This interaction disrupts bacterial DNA synthesis, leading to cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting DNA synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of a wide range of bacteria, including E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .
Molecular Mechanism
The molecular mechanism of this compound involves binding to and inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the thymidine synthesis pathway. Interference with this pathway inhibits bacterial DNA synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the antibiotic can cause transient elevations in blood urea and creatinine levels, indicating potential effects on kidney function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, high doses of Trimethoprim have been associated with adverse effects such as nausea, vomiting, and skin rash . Specific studies on the dosage effects of this compound in animal models are currently lacking.
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR), which this compound inhibits . The inhibition of this pathway disrupts the synthesis of bacterial DNA and RNA, leading to cell death .
Transport and Distribution
This compound, like Trimethoprim, is rapidly absorbed following oral administration with a high bioavailability . Approximately 44% of Trimethoprim is bound to plasma proteins, suggesting that this compound may have a similar distribution within the body . Specific studies on the transport and distribution of this compound within cells and tissues are currently lacking.
Méthodes De Préparation
La synthèse du triméthoprime implique un processus en plusieurs étapes :
Réaction de condensation : le 3,4,5-triméthoxybenzaldéhyde réagit avec le propionitrile d’aniline pour former un produit intermédiaire.
Réaction de cyclisation : Le produit intermédiaire subit une cyclisation avec des composés de guanidine en présence d’éthanol sous reflux.
Pour la production industrielle, le processus est optimisé pour garantir un rendement élevé et un faible coût, ce qui le rend adapté à la fabrication à grande échelle .
Analyse Des Réactions Chimiques
Le Trimethoprim-d3, comme son homologue non deutéré, subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour son utilisation principale.
Réduction : Les réactions de réduction sont moins courantes pour le this compound.
Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Les réactifs couramment utilisés dans ces réactions comprennent les acides forts, les bases et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
4. Applications de recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme standard interne en spectrométrie de masse pour la quantification du triméthoprime.
Biologie : Aide à étudier les voies métaboliques impliquant le triméthoprime en fournissant un composé marqué par un isotope stable.
Médecine : Utilisé dans les études pharmacocinétiques pour comprendre la distribution et le métabolisme du triméthoprime dans l’organisme.
Comparaison Avec Des Composés Similaires
Le Trimethoprim-d3 est unique en raison de la présence d’atomes de deutérium, ce qui le rend particulièrement utile en spectrométrie de masse. Les composés similaires comprennent :
Triméthoprime : La forme non deutérée, largement utilisée comme antibiotique.
Pyriméthamine : Un autre antimicrobien antifolate utilisé dans le traitement des infections parasitaires.
Méthotrexate : Un antifolate utilisé en chimiothérapie.
Le caractère unique du this compound réside dans son application comme standard interne, ce qui n’est pas une caractéristique courante des autres composés similaires.
Activité Biologique
Trimethoprim-d3 is a deuterated analog of trimethoprim, a widely used antibiotic primarily effective against bacterial infections by inhibiting dihydrofolate reductase (DHFR). This compound's biological activity has garnered attention for its potential applications in both antimicrobial therapy and as a tool in research settings, particularly in the development of PROTAC (proteolysis-targeting chimera) systems.
Trimethoprim exerts its antibacterial effects by selectively inhibiting the enzyme DHFR, which is crucial for the bacterial synthesis of folate. By blocking this enzyme, trimethoprim disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. The deuterated form, this compound, retains this mechanism while potentially offering improved pharmacokinetic properties due to its isotopic labeling.
Antimicrobial Efficacy
This compound has shown comparable antimicrobial activity to its non-deuterated counterpart. In various studies, it has been demonstrated to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, clinical trials have indicated that this compound can be used in combination therapies to treat multidrug-resistant infections effectively.
Table 1: Antimicrobial Activity of this compound
Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5 µg/mL | |
Staphylococcus aureus | 0.25 µg/mL | |
Klebsiella pneumoniae | 1.0 µg/mL |
PROTAC Development
Recent studies have explored the use of this compound in the development of PROTACs targeting eDHFR-tagged proteins. These molecules leverage the high affinity of trimethoprim for DHFR to facilitate targeted protein degradation. Research indicates that trimethoprim-based PROTACs can achieve over 95% degradation of target proteins in cell lines, demonstrating their potential in therapeutic applications for diseases like cancer.
Case Study: PROTAC Efficacy
In a study using JURKAT cells expressing eDHFR-YFP, treatment with a trimethoprim-based PROTAC led to significant degradation of the tagged protein within 4 hours. This rapid action underscores the potential for using this compound in targeted therapies.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests enhanced stability and bioavailability compared to its parent compound. Studies indicate that deuterated compounds often exhibit slower metabolic rates, which may lead to prolonged therapeutic effects.
Side Effects and Toxicity
While generally well-tolerated, trimethoprim can cause side effects such as gastrointestinal disturbances and hypersensitivity reactions. Notably, there have been rare reports linking trimethoprim-sulfamethoxazole (TMP-SMX) combinations to neuropsychiatric events, including hallucinations and psychosis, particularly in susceptible populations . The mechanism behind these effects is thought to be related to folate deficiency induced by the drug.
Propriétés
IUPAC Name |
5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676181 | |
Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189923-38-3 | |
Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.